molecular formula C36H58O9 B591351 Ecliptasaponin D CAS No. 206756-04-9

Ecliptasaponin D

Katalognummer B591351
CAS-Nummer: 206756-04-9
Molekulargewicht: 634.851
InChI-Schlüssel: WYDPEADEZMZKNM-USLJWFFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk . It’s part of the oleanane-type (β-amyrane type) which consists of various eclalbasaponins and ecliptasaponins .


Molecular Structure Analysis

Ecliptasaponin D contains a total of 108 bonds; 50 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .


Chemical Reactions Analysis

Ecliptasaponin D was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-D-glucopyranoside, based on spectral analysis and chemical evidences as well as results of hydrolysis .

Wissenschaftliche Forschungsanwendungen

  • Phytochemistry and Biotechnology

    • Summary of Application : Eclipta prostrata, a medicinal plant, is used in the treatment of several diseases, including infectious hepatitis, snake venom poisoning, gastritis, and respiratory diseases . It has a number of compounds, including thiophene derivatives, steroids, triterpenes, flavonoids, polyacetylenes, polypeptides, and coumestans .
    • Methods of Application : The plant functional compounds can act as a reducing agent in the field of nanoparticle synthesis. The extracts of E. prostrata are widely used for green biosynthesis of various metal and metal oxide nanoparticles .
    • Results or Outcomes : The nanoparticles showed a potential for pharmaceutical, biotechnological, and biomedical applications .
  • Renal Fibrosis Treatment

    • Summary of Application : Ecliptasaponin A has been found to attenuate renal fibrosis by regulating the extracellular matrix of renal tubular cells .
    • Methods of Application : In the study, the effect of ecliptasaponin A on renal fibrosis was evaluated in the classic renal fibrosis unilateral ureteral obstruction (UUO) mouse model .
    • Results or Outcomes : Ecliptasaponin A could reduce the renal collagen fiber deposition and renal extracellular matrix (ECM) protein expression in UUO mice . In vitro, ecliptasaponin A can inhibit ECM protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) .
  • Anti-Inflammatory

    • Summary of Application : Ecliptasaponin D has been shown to have an inhibitory effect on tumor necrosis factor-α (TNF-α) and matrix metalloproteinases .
    • Methods of Application : This is achieved by inhibiting the release of these proinflammatory cytokines from immune cells .
    • Results or Outcomes : The result is a potential reduction in inflammation, which could be beneficial in the treatment of various inflammatory diseases .
  • Biotechnological Applications

    • Summary of Application : The plant functional compounds of Eclipta prostrata, which includes Ecliptasaponin D, can act as reducing agents in the field of nanoparticle synthesis .
    • Methods of Application : The extracts of E. prostrata are widely used for green biosynthesis of various metal and metal oxide nanoparticles .
    • Results or Outcomes : The nanoparticles showed a potential for pharmaceutical, biotechnological, and biomedical applications .
  • Antimyotoxic and Antihemorrhagic Activities

    • Summary of Application : Eclipta prostrata, which contains Ecliptasaponin D, has been found to have antimyotoxic and antihemorrhagic properties .
    • Methods of Application : These properties are evaluated using in vitro and in vivo models .
    • Results or Outcomes : The plant extracts have shown promising results in reducing myotoxicity and hemorrhage, which could be beneficial in the treatment of snake bites and other conditions .
  • Antiproliferative and Antitumor Activities

    • Summary of Application : Eclipta prostrata has been found to have antiproliferative and antitumor activities .
    • Methods of Application : These activities are evaluated using in vitro cell culture models and in vivo animal models .
    • Results or Outcomes : The plant extracts have shown promising results in inhibiting the proliferation of cancer cells and reducing tumor growth .

Safety And Hazards

Ecliptasaponin D is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Eclipta prostrata (L.) L., the plant from which Ecliptasaponin D is derived, is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . This suggests potential future directions for research into the therapeutic applications of Ecliptasaponin D and related compounds.

Eigenschaften

IUPAC Name

5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPEADEZMZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecliptasaponin D

Citations

For This Compound
34
Citations
M Zhang, YY Chen, XH Di, M Liu - Yao xue xue bao= Acta …, 1997 - europepmc.org
A new triterpenoid glucoside ecliptasaponin D was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-…
Number of citations: 25 europepmc.org
JY Pan, ZM Zhou, HB Qu, HN Liu, SX Liu… - Zhongguo Zhong yao …, 2020 - europepmc.org
… of eight active ingredients of Shengxuebao Mixture including albiflorin, paeoniflorin, 2, 3, 5, 4'-tetra-hydroxy-stilbene-2-O-β-D-glucopyranoside, specnuezhenide,ecliptasaponin D, …
Number of citations: 1 europepmc.org
ZM Zhou, JY Pan, XC Gong, HB Qu, HN Liu… - Zhongguo Zhong yao …, 2018 - europepmc.org
In this study, the HPLC-UV-MS method for the simultaneous determination of eight active ingredients of Shengxuebao Mixture were developed based on the concept of quality by …
Number of citations: 1 europepmc.org
VM Jadhav, RM Thorat, VJ Kadam, NS Sathe - J Pharm Res, 2009 - moolhairgrowoil.in
… Ecliptasaponin D was deduced as 3-ß, 16-ß-dihydroxy olean-12-ene-28-oic acid-3-ß-0-D… Zhang, M., Chen, YY, Di, XH and Liu, M., Isolation and identification of ecliptasaponin D from …
Number of citations: 22 moolhairgrowoil.in
L Jia, L Fu, X Wang, W Yang, H Wang, T Zuo, C Zhang… - Molecules, 2018 - mdpi.com
The analytical platform UHPLC/Q-Orbitrap-MS offers a solution to quality investigation of TCM with high definiteness. Using Erzhi Pill (EZP) as a case, we developed UHPLC/Q-Orbitrap-…
Number of citations: 23 www.mdpi.com
L Feng, YY Zhai, J Xu, WF Yao, YD Cao… - Journal of …, 2019 - Elsevier
… Ecliptasaponin D is the C-16 epimer of ecliptasaponin A (Zhang et al., 1997). Eclalbasaponins V (5), VI (6), XII (8), IX (32) and X (33) are all sulfated triterpenoid saponins. Their …
Number of citations: 63 www.sciencedirect.com
M Zhang, Y Chen - Zhongguo Zhong yao za zhi= Zhongguo …, 1996 - europepmc.org
Ecliptasaponin C (1), a new triterpenoid glucoside, was isolated together with daucosterol (2) and stigmasterol-3-O-glucoside (3) from Eclipta alba. Based on spectral analysis, chemical …
Number of citations: 35 europepmc.org
SA Bhalerao, DR Verma, NC Teli… - International Journal of …, 2013 - researchgate.net
Conventional medicines play an important role in health services around the world. About three quarters of the world’s population is dependent on different parts of medicinal plants and …
Number of citations: 14 www.researchgate.net
ML Rana - 2020 - osf.io
Eclipta alba is a common folk medicinal plant which is generously known as bhringraj in Indian traditional medicine and as false daisy in English. It belongs to the Asteraceae family, …
Number of citations: 1 osf.io
D Timalsina, HP Devkota - Biomolecules, 2021 - mdpi.com
Eclipta prostrata (L.) L. (Syn.: Eclipta alba (L.) Hassak, Family: Asteraceae) is an important medicinal plant in the tropical and subtropical regions. It is widely used in treating various …
Number of citations: 31 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.